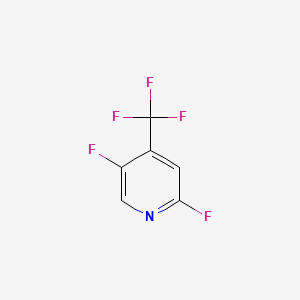
2,5-Difluoro-4-trifluoromethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-Difluoro-4-trifluoromethylpyridine” is a type of Trifluoromethylpyridine (TFMP) derivative . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular formula of “2,5-Difluoro-4-trifluoromethylpyridine” is C6H2F5N . It has a molecular weight of 183.08 .
Chemical Reactions Analysis
The demand for TFMP derivatives has been increasing steadily in the last 30 years . 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
科学的研究の応用
Synthesis and Chemical Reactions
Regioselective Nucleophilic Substitution
Schlosser, Rausis, and Bobbio (2005) demonstrated that 2,4-dihalopyridines and 2,4,6-trihalopyridines, including compounds closely related to 2,5-Difluoro-4-trifluoromethylpyridine, undergo regioselective nucleophilic substitution, particularly when a trialkylsilyl group is introduced. This selective substitution facilitates the creation of compounds with varied functionalities, indicating the versatility of these pyridines in synthesis (Schlosser, Rausis, & Bobbio, 2005).
Optimization of Synthesis Processes
The optimization of synthesis processes for related pyridine derivatives has been studied, providing insights into more efficient and scalable production methods for these compounds. For instance, Mei-ling (2003) focused on the synthesis of 2,3-Dichloro-5-trifluoromethylpyridine, highlighting the importance of optimizing reaction conditions to achieve high yields and purity, relevant for the production of compounds like 2,5-Difluoro-4-trifluoromethylpyridine (Chen Mei-ling, 2003).
Structural Analysis and Materials Science
Single-crystal X-ray Diffraction
Peloquin et al. (2019) conducted single-crystal X-ray diffraction studies on closely related fluorinated pyridines, revealing complex halogen bonding interactions. Such structural analyses are crucial for understanding the material properties and potential applications of these compounds (Peloquin et al., 2019).
Luminescence and Electrochemical Properties
Dedeian et al. (2005) investigated mixed (difluoro)phenylpyridine/(difluoro)phenylpyrazole tris-cyclometalated iridium complexes to study the effects of fluorination on emission and electrochemical properties. Such research suggests potential applications of fluorinated pyridines in developing materials for electronic and photonic devices (Dedeian, Shi, Shepherd, Forsythe, & Morton, 2005).
Catalysis and Organic Transformations
Water Oxidation and Reduction Catalysis
Leung et al. (2012) described the use of a cobalt(II) complex, incorporating a structural motif similar to 2,5-Difluoro-4-trifluoromethylpyridine, as a catalyst for both water oxidation and reduction under visible light. This research highlights the potential of fluorinated pyridines in environmental and energy-related applications (Leung et al., 2012).
Defluoroallylation Reactions
Zhou and Jiao (2022) explored the defluoroallylation of 4-trifluoromethylpyridines, a reaction that underscores the utility of fluorinated pyridines in the selective introduction of functional groups, enabling the synthesis of complex organic molecules (Zhou & Jiao, 2022).
将来の方向性
特性
IUPAC Name |
2,5-difluoro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFPXEHMRNEJDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-trifluoromethylpyridine | |
CAS RN |
1349716-18-2 |
Source


|
| Record name | 2,5-difluoro-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

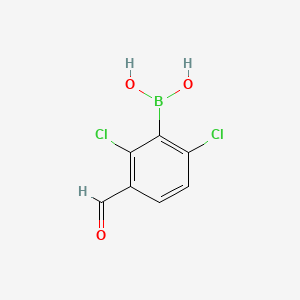
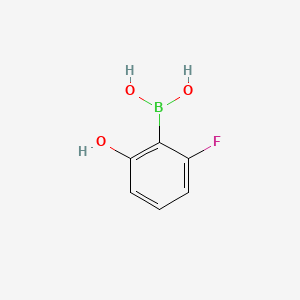
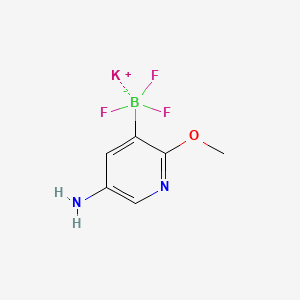
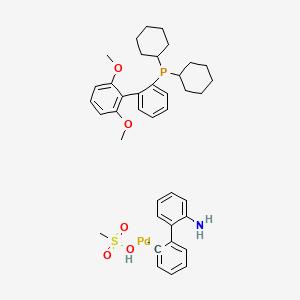
![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)
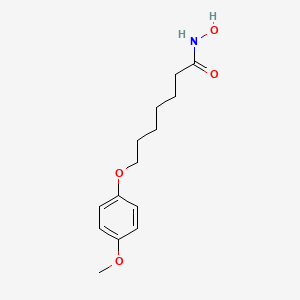
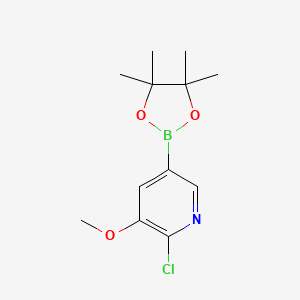
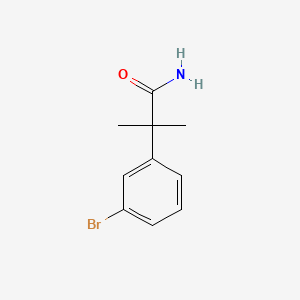
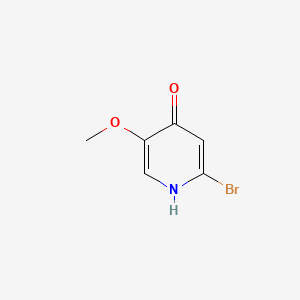

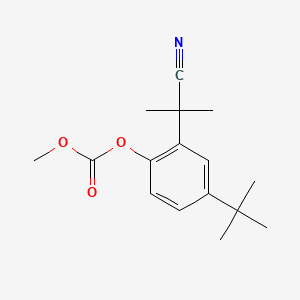
![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)